molecular formula C18H26N2O2 B2827723 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine CAS No. 2418732-61-1

4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine

Cat. No. B2827723
CAS RN: 2418732-61-1
M. Wt: 302.418
InChI Key: PABIDKYNLQTJDN-UHFFFAOYSA-N
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Description

Aziridines are a class of organic compounds characterized by a three-membered ring structure composed of two carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various complex molecules due to their high reactivity .


Synthesis Analysis

The synthesis of aziridines often involves the reaction of an imine or iminium ion with an alkene in the presence of a catalyst . The exact method can vary depending on the specific reactants and conditions .


Molecular Structure Analysis

Aziridines have a three-membered ring, which is highly strained. This strain, combined with the presence of a nitrogen atom in the ring, makes aziridines highly reactive .


Chemical Reactions Analysis

Aziridines can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions . The high ring strain and the presence of a nitrogen atom make aziridines susceptible to ring-opening reactions .


Physical And Chemical Properties Analysis

Aziridines are generally colorless liquids at room temperature. They are polar due to the presence of a nitrogen atom, and they have a high boiling point due to their ring structure .

Safety and Hazards

Like many organic compounds, aziridines can be hazardous. They can cause burns and eye damage, and they may be harmful if inhaled .

Future Directions

Future research on aziridines may focus on developing new synthesis methods, studying their reactivity, and exploring their potential uses in medicine and other fields .

properties

IUPAC Name

4-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-16(1)12-20-13-17(20)14-22-18-5-3-15(4-6-18)11-19-7-9-21-10-8-19/h3-6,16-17H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABIDKYNLQTJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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